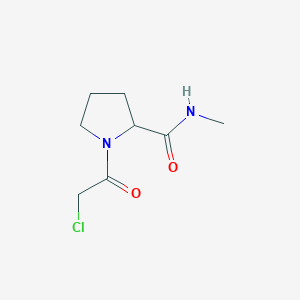

1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O2/c1-10-8(13)6-3-2-4-11(6)7(12)5-9/h6H,2-5H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZSJLCMTZDGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCN1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.

Biology: It may serve as a building block for bioactive compounds or as a probe in biological studies.

Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Substituent Variations and Reactivity

The chloroacetyl group is a key functional determinant. Comparisons with analogs highlight how substituent changes alter reactivity and applications:

Key Observations :

- Chloroacetyl vs.

- Piperidine vs.

- Carbonitrile vs. Carboxamide : The carbonitrile group () increases electrophilicity, accelerating reaction rates in DPP-IV inhibitor synthesis.

Actividad Biológica

1-(2-Chloroacetyl)-N-methylpyrrolidine-2-carboxamide, also known by its CAS number 1247391-14-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloroacetyl group and a carboxamide moiety. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets.

The biological activity of 1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The chloroacetyl group is known to enhance electrophilic properties, allowing the compound to form covalent bonds with nucleophilic sites on proteins, which can lead to inhibition of enzymatic activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. Specific studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, suggesting that 1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide may possess similar properties.

Anticancer Potential

In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. The ability of 1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide to interact with cellular pathways involved in cell proliferation and survival may position it as a candidate for further anticancer research.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pyrrolidine derivatives against resistant strains of bacteria. The study indicated that modifications in the substituents significantly affected their antimicrobial potency .

- Cytotoxic Activity : Research conducted on similar compounds demonstrated cytotoxic effects against human cancer cell lines. The findings suggested that these compounds could serve as lead structures for developing new anticancer agents .

- Mechanistic Insights : Investigations into the mechanism revealed that such compounds might inhibit specific proteases involved in cancer cell survival, thereby promoting apoptosis .

Data Table: Summary of Biological Activities

Métodos De Preparación

Starting Materials and General Synthetic Strategy

The synthesis of 1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide typically begins with L-proline or its derivatives due to their availability and chiral integrity. The key transformations involve:

- N-acylation of the pyrrolidine nitrogen with chloroacetyl chloride.

- Conversion of the carboxylic acid or amide moiety into the desired carboxamide.

- Dehydration steps when necessary to form nitrile intermediates or related derivatives.

This approach avoids complex protection-deprotection strategies and aims for operational simplicity and environmental safety.

Method 1: One-Pot Acylation and Dehydration Starting from L-Prolineamide

A patented method describes using L-prolineamide as the starting material, which undergoes acylation with chloroacetyl chloride to form (S)-N-chloroacetyl-2-carbamoylpyrrolidine intermediate. This intermediate is then dehydrated using a Vilsmeier reagent composed of acetic anhydride or POCl3/DMF to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a close analog of the target compound.

- The intermediate has high polarity and water solubility, complicating purification.

- Direct dehydration in the reaction mixture can reduce product purity.

- Separate preparation and addition of dehydration reagent improve control but increase operational complexity.

- The method emphasizes high yield, purity, and environmental safety.

Method 2: Alternative Practical Synthesis Using L-Proline

A research study proposes an alternative practical synthesis starting from L-proline instead of L-prolineamide to reduce cost and simplify synthesis. The main steps are:

Step 1: N-Acylation of L-proline with chloroacetyl chloride in refluxing tetrahydrofuran (THF), yielding 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid with an 81% yield in 2 hours, significantly faster than previous methods conducted at low temperatures for 48 hours.

Step 2: Conversion of carboxylic acid to amide using dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate in dichloromethane, avoiding aqueous workup to prevent product loss. This step yields the amide intermediate in 52%.

Step 3: Dehydration of the amide to the nitrile by treatment with trifluoroacetic anhydride (TFAA), followed by neutralization with ammonium bicarbonate and extraction, yielding the target nitrile compound with 83% purity and overall ~30% yield from L-proline.

This method avoids protection/deprotection steps and aqueous isolation, improving operational convenience and yield.

Comparative Data Table of Key Preparation Methods

| Step | Method 1 (Patented) | Method 2 (Research Study) |

|---|---|---|

| Starting Material | L-prolineamide | L-proline |

| Initial Acylation | Chloroacetyl chloride on L-prolineamide | Chloroacetyl chloride on L-proline (in reflux THF) |

| Reaction Time for Acylation | Not explicitly stated; complex purification | 2 hours at reflux (THF) |

| Intermediate Isolation | Difficult due to polarity and solubility | Amide isolated by crystallization and chromatography |

| Dehydration Reagent | Vilsmeier reagent (acetic anhydride or POCl3/DMF) | Trifluoroacetic anhydride (TFAA) |

| Yield of Final Product | High, purity concerns if dehydration not controlled | ~30% overall from L-proline, 83% from amide step |

| Purification | Complicated, especially for intermediate | Avoids aqueous workup, purified by crystallization and column chromatography |

| Environmental/Safety Aspect | Safer, environmentally friendly focus | Avoids protection/deprotection, less wasteful |

Detailed Reaction Conditions and Observations

Acylation: The N-acylation of L-proline with chloroacetyl chloride is more efficient at elevated temperatures in THF compared to low temperatures in acetonitrile, reducing reaction time from 48 hours to 2 hours and increasing yield.

Amide Formation: Using DCC coupling in dichloromethane with ammonium bicarbonate avoids aqueous workup, which is critical because the amide intermediate is water-soluble and prone to loss during extraction.

Dehydration to Nitrile: Treatment with trifluoroacetic anhydride converts the amide to the nitrile efficiently. Neutralization with ammonium bicarbonate and organic extraction avoids aqueous steps, maintaining high purity.

Rotamer Presence: NMR studies indicate the presence of cis- and trans-rotamers of the N-acylpyrrolidine derivatives, which is typical and confirmed by splitting in proton and carbon NMR spectra.

Research Findings and Practical Implications

The alternative method starting from L-proline is more cost-effective due to the avoidance of expensive L-prolinamide and protection/deprotection steps.

The one-pot acylation and dehydration approach simplifies the process but requires careful control of dehydration reagents to maintain purity.

The final product is a key intermediate for synthesizing DPP-IV inhibitors such as Vildagliptin, demonstrating the pharmaceutical relevance of these methods.

The described methods balance yield, purity, operational simplicity, and environmental considerations, making them suitable for scale-up in industrial settings.

Q & A

Q. What are the common synthetic routes for 1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide, and what factors influence reaction efficiency?

The synthesis typically involves multi-step organic reactions. A core step includes the acylation of N-methylpyrrolidine-2-carboxamide with 2-chloroacetyl chloride under basic conditions (e.g., triethylamine) to introduce the chloroacetyl group. Reaction efficiency is influenced by solvent choice (e.g., acetonitrile or dichloromethane), temperature control (50–60°C), and purification methods such as silica gel chromatography or HPLC . Side reactions, such as over-acylation or hydrolysis of the chloroacetyl group, require careful monitoring via TLC or LC-MS.

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : Determines spatial conformation and substituent positions (e.g., distinguishing methyl and chloroacetyl groups on the pyrrolidine ring) .

- HPLC : Assesses purity (>95% typically required for pharmacological studies) .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion identification) .

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the known biological targets or mechanisms of action for this compound?

While direct data on this compound is limited, structurally related pyrrolidine carboxamides exhibit activity as enzyme inhibitors (e.g., angiotensin receptors) or modulators of neurotransmitter pathways. The chloroacetyl group may act as an electrophilic warhead, enabling covalent binding to cysteine residues in target proteins .

Q. What safety precautions are necessary when handling this compound?

Required measures include:

- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste Disposal : Follow hazardous waste protocols for halogenated compounds .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in optimizing the synthesis of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for key steps like acylation. Computational tools (e.g., ICReDD’s reaction path search) narrow optimal conditions (e.g., solvent polarity, catalyst choice) before experimental trials, reducing trial-and-error . For example, simulations of chloroacetyl group reactivity under varying pH conditions can guide pH adjustments to minimize hydrolysis .

Q. How do structural modifications in the pyrrolidine ring or chloroacetyl group affect the compound's biological activity?

Structure-activity relationship (SAR) studies show:

- Pyrrolidine Substitutions : N-Methylation enhances metabolic stability but may reduce binding affinity to flexible targets .

- Chloroacetyl Group : Replacement with non-electrophilic groups (e.g., acetyl) diminishes covalent binding, altering selectivity .

- Chiral Centers : (S)- vs. (R)- configurations in the pyrrolidine ring significantly impact receptor engagement (e.g., 10-fold differences in IC₅₀ values in analogous compounds) .

Q. What strategies are effective in resolving discrepancies in reported biological activity data?

Contradictions often arise from assay variability or impurities. Solutions include:

- Standardized Assays : Use orthogonal methods (e.g., SPR and enzyme inhibition assays) to confirm target engagement .

- Batch Analysis : Compare purity (>98% by HPLC) and stereochemical consistency (via chiral HPLC) across studies .

- In Silico Docking : Validate binding modes using molecular dynamics to explain divergent activity in similar compounds .

Q. How does the stereochemistry of the pyrrolidine ring influence the compound's pharmacological properties?

Enantiomers exhibit distinct pharmacokinetic profiles. For example, (S)-configured pyrrolidine derivatives show higher blood-brain barrier penetration in rodent models compared to (R)-forms. Chiral resolution via preparative HPLC or asymmetric synthesis (e.g., using chiral auxiliaries) is critical for preclinical validation .

Q. What are the challenges in scaling up the synthesis from lab to pilot scale?

Key challenges include:

- Purification : Silica gel chromatography is impractical for large batches; switch to continuous flow HPLC or crystallization .

- Byproduct Control : Optimize stoichiometry (e.g., 1.1:1 molar ratio of 2-chloroacetyl chloride to carboxamide) to reduce di-acylated byproducts .

- Thermal Stability : Monitor exothermic reactions during acylation to prevent decomposition .

Q. How can reaction kinetics studies improve the understanding of byproduct formation?

Kinetic modeling (e.g., pseudo-first-order approximations) identifies rate-limiting steps. For instance, the acylation step may follow second-order kinetics, where increasing triethylamine concentration accelerates chloroacetyl chloride activation but risks base-mediated hydrolysis. Real-time monitoring via in-line IR spectroscopy helps balance these factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.